REACTION_CXSMILES
|
[Si:1]([O-])([O-])([O-])[O-:2].[Na+].[Na+].[Na+].[Na+].S(=O)(=O)(O)[OH:11].[O:15](Cl)Cl.[Zr:18].[OH-:19].[Na+].[O:21]=[Al-:22]=O.[Na+]>O>[OH-:2].[Si+4:1].[OH-:11].[OH-:15].[OH-:21].[OH-:19].[Zr+4:18].[OH-:2].[OH-:2].[OH-:2].[OH-:2].[Al+3:22].[OH-:2].[OH-:2] |f:0.1.2.3.4,6.7,8.9,10.11,13.14.15.16.17,18.19.20.21.22,23.24.25.26|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Al-]=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare aqueous slurry (TiO2 concentration: 400 g/L)
|
Type
|
TEMPERATURE
|
Details
|
While maintaining this temperature
|
Type
|
ADDITION
|
Details
|
was added to the slurry
|
Type
|
WAIT
|
Details
|
The resultant slurry was aged for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Next, under stirring
|
Type
|
CUSTOM
|
Details
|
to be 40° C
|
Type
|
TEMPERATURE
|
Details
|
While the pH of the slurry was maintained to 7
|
Type
|
ADDITION
|
Details
|
were added to the slurry as a single portion over 60 minutes
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
The resultant slurry was aged for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Then, under stirring, while the pH of the slurry
|
Type
|
TEMPERATURE
|
Details
|
was maintained to 7
|
Type
|
ADDITION
|
Details
|
were added as a single portion to the slurry over 60 minutes
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
The resultant slurry was aged for 60 minutes
|
Duration
|
60 min
|
Reaction Time |
120 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Si+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Zr+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Si:1]([O-])([O-])([O-])[O-:2].[Na+].[Na+].[Na+].[Na+].S(=O)(=O)(O)[OH:11].[O:15](Cl)Cl.[Zr:18].[OH-:19].[Na+].[O:21]=[Al-:22]=O.[Na+]>O>[OH-:2].[Si+4:1].[OH-:11].[OH-:15].[OH-:21].[OH-:19].[Zr+4:18].[OH-:2].[OH-:2].[OH-:2].[OH-:2].[Al+3:22].[OH-:2].[OH-:2] |f:0.1.2.3.4,6.7,8.9,10.11,13.14.15.16.17,18.19.20.21.22,23.24.25.26|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(Cl)Cl.[Zr]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[Al-]=O.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare aqueous slurry (TiO2 concentration: 400 g/L)
|
Type
|
TEMPERATURE
|
Details
|
While maintaining this temperature
|
Type
|
ADDITION
|
Details
|
was added to the slurry
|
Type
|
WAIT
|
Details
|
The resultant slurry was aged for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Next, under stirring
|
Type
|
CUSTOM
|
Details
|
to be 40° C
|
Type
|
TEMPERATURE
|
Details
|
While the pH of the slurry was maintained to 7
|
Type
|
ADDITION
|
Details
|
were added to the slurry as a single portion over 60 minutes
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
The resultant slurry was aged for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Then, under stirring, while the pH of the slurry
|
Type
|
TEMPERATURE
|
Details
|
was maintained to 7
|
Type
|
ADDITION
|
Details
|
were added as a single portion to the slurry over 60 minutes
|
Duration
|
60 min
|
Type
|
WAIT
|
Details
|
The resultant slurry was aged for 60 minutes
|
Duration
|
60 min
|
Reaction Time |
120 min |
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Si+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Zr+4].[OH-].[OH-].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
[OH-].[Al+3].[OH-].[OH-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |